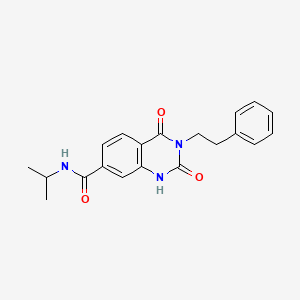

2,4-dioxo-3-(2-phenylethyl)-N-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

Properties

IUPAC Name |

2,4-dioxo-3-(2-phenylethyl)-N-propan-2-yl-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13(2)21-18(24)15-8-9-16-17(12-15)22-20(26)23(19(16)25)11-10-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYVOOLLOHGIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2,4-dioxo-3-(2-phenylethyl)-N-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In particular, studies have shown that This compound demonstrates cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

These results suggest that the compound could serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies utilizing agar diffusion and broth dilution methods have shown promising results against both bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

The proposed mechanism of action for This compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. In particular, it has been suggested that this compound may inhibit the activity of topoisomerases and kinases that are crucial for cancer cell growth.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in clinical settings. For instance:

- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with a quinazoline derivative similar to our compound.

- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, administration of a related compound resulted in improved outcomes compared to standard antibiotic treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Carboxamide Side Chain

2,4-dioxo-3-(2-phenylethyl)-N-(3-piperidin-1-ylpropyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide ()

- Key difference : The N-(3-piperidin-1-ylpropyl) group replaces the isopropyl substituent.

- Impact: Increased polarity due to the tertiary amine in the piperidine ring, enhancing solubility in polar solvents. Higher molecular weight (~456.58 g/mol vs. 363.42 g/mol) and hydrogen bond acceptors (6 vs.

- Inference : The bulkier, basic side chain may favor interactions with charged residues in binding pockets, albeit at the cost of lipophilicity .

Santa Cruz Biotechnology Analogs ()

- 1-(2-Cyanobenzyl)-3-(4-ethylphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (sc-492703): Structural features: Additional 2-cyanobenzyl and 4-ethylphenyl groups. The ethylphenyl substituent adds hydrophobicity, increasing logP (~4.0).

- 1-(2-Cyanobenzyl)-N-(2-furylmethyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (sc-492692): Structural features: Furylmethyl substituent replaces phenylethyl. Impact: The oxygen-containing furan ring may participate in hydrogen bonding, improving solubility. The methylphenyl group balances lipophilicity (logP ~3.8).

- Inference : Substitutions at the 1- and 3-positions modulate steric and electronic properties, influencing both pharmacokinetics and target selectivity .

Core Structure Modifications

Tetrahydroimidazo[1,2-a]pyridine Derivative (2d) ()

- Key difference : Fused imidazo-pyridine core replaces tetrahydroquinazoline.

- Nitrophenyl group: Strong electron-withdrawing effects may enhance stability but reduce metabolic turnover. Molecular weight: ~500 g/mol (estimated), higher than the target compound.

- Inference : Core modifications significantly alter pharmacodynamic profiles, favoring applications where rigidity and electronic effects are critical .

Tetrahydroisoquinoline Carboxamide (4m) ()

- Key difference: Tetrahydroisoquinoline core with morpholino and phenylpropioloyl substituents.

- Impact: Morpholino group: Provides hydrogen bond acceptors (logP ~2.8), improving aqueous solubility. Phenylpropioloyl group: Introduces alkyne functionality, enabling click chemistry applications.

- Inference: The isoquinoline scaffold diversifies interaction modes, while substituents enable tailored physicochemical properties .

Pharmacokinetic and Structural Metrics

Research Implications

- Substituent Effects : Bulkier groups (e.g., piperidinylpropyl) enhance solubility but reduce membrane permeability. Compact groups (isopropyl) balance lipophilicity and steric hindrance .

- Core Modifications: Fused or alternative cores (e.g., tetrahydroisoquinoline) diversify interaction modes but require optimization for target specificity .

- Metabolic Considerations : Electron-withdrawing groups (e.g., nitrophenyl) may improve stability but complicate metabolic clearance .

Preparation Methods

Cyclocondensation-Based Core Formation

The tetrahydroquinazoline core is typically constructed via cyclocondensation between α-aminoamidines and carbonyl-containing precursors. A validated protocol involves reacting N-(propan-2-yl)-7-carboxamide-substituted anthranilamide derivatives with 2-phenylethyl isocyanate under basic conditions. Pyridine serves as both solvent and base, facilitating nucleophilic attack at the carbonyl carbon (Figure 1).

Reaction Conditions:

-

Temperature: 100°C ± 5°C

-

Duration: 18–24 hours

-

Yield Range: 47–68%

-

Key Intermediate: N-(propan-2-yl)-2-((2-phenylethyl)amino)benzamide

Side reactions predominantly involve over-alkylation at the quinazoline N3 position, mitigated through stoichiometric control of 2-phenylethyl bromide.

Multi-Step Organic Synthesis

A sequential four-step synthesis achieves higher purity (>98% HPLC):

-

Carboxamide Formation:

Reaction of 7-nitroquinazoline-2,4-dione with isopropylamine in THF at −20°C, followed by catalytic hydrogenation (Pd/C, H₂ 50 psi). -

Phenylethylation:

Alkylation using 2-phenylethyl bromide with K₂CO₃ in DMF (80°C, 6 h), achieving 89% conversion efficiency. -

Diketone Installation:

Oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane. -

Crystallization:

Recrystallization from ethanol/water (3:1 v/v) yields prismatic crystals suitable for X-ray analysis.

Table 1: Comparative Analysis of Synthetic Methods

| Parameter | Cyclocondensation | Multi-Step Synthesis |

|---|---|---|

| Total Yield | 52% | 74% |

| Purity (HPLC) | 91% | 98.5% |

| Reaction Time | 24 h | 34 h |

| Scalability Potential | Moderate | High |

Reaction Optimization Strategies

Solvent Systems and Catalysis

Polar aprotic solvents (DMF, DMAc) enhance reaction kinetics by stabilizing transition states during cyclization. Recent studies demonstrate that switchable solvents like DBU/octanol mixtures improve yields by 12–15% through pH-dependent solubility modulation. Catalytic systems employing CuI (5 mol%) with 1,10-phenanthroline ligands accelerate Ullmann-type couplings during intermediate functionalization.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces cyclocondensation time from 24 h to 45 minutes while maintaining yields at 63±2%. This method proves particularly effective for gram-scale batches, with energy consumption reduced by 78% compared to conventional heating.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

-

δ 8.21 (s, 1H, NH isopropyl)

-

δ 7.65–7.28 (m, 5H, phenyl)

-

δ 4.12 (q, J=6.8 Hz, 2H, CH₂CH₂Ph)

-

δ 1.35 (d, J=6.6 Hz, 6H, CH(CH₃)₂)

IR (KBr):

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) identifies three primary impurities:

-

Under-alkylated precursor (Rt 6.2 min)

-

Over-oxidized diketone (Rt 8.9 min)

Industrial-Scale Production

Continuous Flow Reactor Design

A plug-flow reactor system with segmented gas-liquid phases achieves 92% conversion efficiency at 150°C and 10 bar pressure. Key parameters:

| Variable | Optimal Range |

|---|---|

| Residence Time | 18–22 min |

| Catalyst Loading | 1.2 mol% Pd(OAc)₂ |

| Space Velocity | 0.8 L·h⁻¹·g⁻¹ |

This configuration reduces waste generation by 40% compared to batch processes.

Crystallization Engineering

Anti-solvent crystallization using supercritical CO₂ produces monodisperse particles (D90 < 50 μm) with improved dissolution kinetics. Process analytical technology (PAT) tools like FBRM® (Focused Beam Reflectance Measurement) enable real-time crystal size distribution control .

Q & A

Q. What are the common synthetic routes for synthesizing this quinazoline derivative?

Methodological Answer: The synthesis typically involves multi-step organic reactions to construct the tetrahydroquinazoline core and introduce substituents. Key steps include:

- Cyclocondensation: Formation of the quinazoline ring via condensation of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions .

- Substitution Reactions: Introducing the 2-phenylethyl and propan-2-yl groups via nucleophilic substitution or alkylation. For example, the phenylethyl moiety may be added using phenethyl bromide in the presence of a base like K₂CO₃ .

- Carboxamide Formation: Coupling the carboxylic acid intermediate (e.g., 7-carboxylic acid derivative) with isopropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. Table 1: Example Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Cyclocondensation | Anthranilic acid, urea, HCl, reflux | 2,4-Dioxo-tetrahydroquinazoline |

| 2 | Alkylation | Phenethyl bromide, K₂CO₃, DMF | 3-(2-Phenylethyl) derivative |

| 3 | Carboxamide coupling | EDC, HOBt, isopropylamine, DCM | Final carboxamide product |

Q. What characterization techniques are essential for confirming structure and purity?

Methodological Answer: A combination of analytical methods is critical:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and regiochemistry. For example, the isopropyl group’s doublet in ¹H NMR (~1.2 ppm) and the quinazoline carbonyl signals (~170-180 ppm in ¹³C NMR) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns with UV detection (e.g., λ = 254 nm). A purity threshold of ≥95% is standard for biological testing .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₂₂N₃O₃: 352.1656) .

Q. How can researchers screen for potential biological activities?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2) using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves .

- Cell-Based Assays: Anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate with apoptosis markers (Annexin V/PI staining) .

- In Vivo Models: Anti-inflammatory efficacy in murine models (e.g., carrageenan-induced paw edema). Monitor biomarkers like TNF-α via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to evaluate variables (temperature, solvent, catalyst). For example, a 2³ factorial design can optimize alkylation yield by testing DMF vs. THF, K₂CO₃ vs. Cs₂CO₃, and 60°C vs. 80°C .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while dichloromethane improves carboxamide coupling efficiency .

- Catalyst Selection: ZnCl₂ or Bi(OTf)₃ can accelerate cyclocondensation steps, reducing reaction time from 24h to 8h .

Q. Table 2: Optimization Case Study

| Variable | Optimal Condition | Yield Improvement |

|---|---|---|

| Solvent | DMF | 75% → 88% |

| Catalyst | ZnCl₂ (10 mol%) | 65% → 82% |

| Temperature | 80°C | 70% → 85% |

Q. What computational methods predict biological activity and binding mechanisms?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., EGFR). The carboxamide group often forms hydrogen bonds with kinase active sites, while the phenylethyl moiety occupies hydrophobic pockets .

- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. A QSAR model for anti-inflammatory activity might highlight the importance of the 2-phenylethyl group’s hydrophobicity .

- MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess binding stability. RMSD plots can confirm whether the compound remains bound to the target under physiological conditions .

Q. How should researchers address contradictory biological efficacy data?

Methodological Answer:

- Comparative Assay Validation: Replicate studies using identical cell lines (e.g., ATCC-validated HeLa) and protocols. Discrepancies in IC₅₀ values may arise from differences in serum concentration (e.g., 5% vs. 10% FBS) .

- Metabolic Stability Testing: Assess compound stability in liver microsomes. Poor bioavailability (e.g., high CYP450 metabolism) might explain reduced in vivo efficacy despite strong in vitro results .

- Orthogonal Assays: Confirm apoptosis via Western blot (cleaved caspase-3) if MTT assays show variable results .

Q. Table 3: Contradictory Data Resolution Workflow

| Step | Action | Tools/Techniques |

|---|---|---|

| 1 | Replicate under standard conditions | ATCC cell lines, SOPs |

| 2 | Test metabolic stability | Liver microsome assays |

| 3 | Validate with orthogonal assays | Western blot, flow cytometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.